Cas no 104-52-9 (1-Chloro-3-phenylpropane)

1-Chloro-3-phenylpropane (CAS 104-52-9) is an organochlorine compound with the molecular formula C9H11Cl. It is a clear, colorless to pale yellow liquid with a characteristic aromatic odor. This compound serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive chloroalkyl group enables efficient nucleophilic substitution reactions, while the phenyl moiety offers opportunities for further functionalization. The product exhibits good stability under standard storage conditions and is soluble in common organic solvents. Its well-defined structure and consistent purity make it a reliable building block for researchers and industrial applications requiring precise molecular modifications.
1-Chloro-3-phenylpropane structure
1-Chloro-3-phenylpropane structure
Product Name:1-Chloro-3-phenylpropane
CAS No:104-52-9
MF:C9H11Cl
MW:154.636641740799
MDL:MFCD00001001
CID:35276
PubChem ID:7706
Update Time:2025-10-25

1-Chloro-3-phenylpropane Chemical and Physical Properties

Names and Identifiers

    • (3-Chloropropyl)benzene
    • 3-PHENYLPROPYL CHLORIDE
    • 1-CHLORO-3-PHENYLPROPANE
    • 3-Chloro-1-phenylpropane
    • 3-Phenyl-1-chloropropane
    • gamma-Chloropropylbenzene
    • gamma-Phenylpropyl chloride
    • 3-Penylpropylchloride
    • 1,1-Bis(4-hydroxyphenyl)cyclohexane
    • 5-Fluoro-4-hydroxypyrimidine
    • Triethylamine
    • 3-chloropropylbenzene
    • 1-Chloro-3-phenylpro
    • (3-Chlorpropyl)benzol
    • -Chloro-3-phenylpropane
    • 1-Phenyl-3-chloropropane
    • Benzene, (3-chloropropyl)-
    • .gamma.-Chloropropylbenzene
    • 4-chloropropylbenzene
    • Benzene, (chloropropyl)-
    • .gamma.-Phenylpropyl chloride
    • XZBXAYCCBFTQHH-UHFFFAOYSA-N
    • 3-(phenyl)propyl chloride
    • (3-chloro-propyl)-benzene
    • 104-52-9
    • EINECS 203-210-2
    • W-109386
    • UNII-E2L2KN77K8
    • LT1
    • 3-Phenylpropanyl chloride
    • SCHEMBL432616
    • ALVERINE CITRATE IMPURITY A [EP IMPURITY]
    • 1-Chloro-3-phenylpropane, 99%
    • 1-(3-CHLOROPHENYL)PROPANE
    • Alverine Citrate Imp. A (EP); Alverine Imp. A (EP); 1-Chloro-3-phenylpropane; Alverine Citrate Impurity A; Alverine Impurity A
    • GS-3136
    • FT-0616350
    • DTXSID10146206
    • XZBXAYCCBFTQHH-UHFFFAOYSA-
    • MFCD00001001
    • 3-Phenylpropylchloride
    • SY048978
    • Q27462696
    • CS-W016261
    • S12344
    • E2L2KN77K8
    • NSC 16939
    • NSC-16939
    • AI3-23863
    • P1262
    • AKOS000121307
    • NSC16939
    • InChI=1/C9H11Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
    • CHEMBL1234093
    • F0001-0090
    • EN300-21262
    • NS00023307
    • DB-027396
    • STL268874
    • 203-210-2
    • ALVERINE CITRATE IMPURITY A (EP IMPURITY)
    • DTXCID1068697
    • 1-Chloro-3-phenylpropane
    • MDL: MFCD00001001
    • Inchi: 1S/C9H11Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
    • InChI Key: XZBXAYCCBFTQHH-UHFFFAOYSA-N
    • SMILES: ClCCCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 154.05500
  • Monoisotopic Mass: 154.055
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 74.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.5
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: Liquid
  • Density: 1.08 g/mL at 25 °C(lit.)
  • Melting Point: -27 ºC
  • Boiling Point: 219°C(lit.)
  • Flash Point: Fahrenheit: 188.6 ° f < br / > Celsius: 87 ° C < br / >
  • Refractive Index: n20/D 1.521(lit.)
  • Water Partition Coefficient: Slightly soluble
  • PSA: 0.00000
  • LogP: 2.85800
  • FEMA: 2796
  • Solubility: Not determined

1-Chloro-3-phenylpropane Security Information

1-Chloro-3-phenylpropane Customs Data

  • HS CODE:29036990
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1-Chloro-3-phenylpropane Pricemore >>

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1-Chloro-3-phenylpropane Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:104-52-9)1-Chloro-3-phenylpropane
Order Number:LE4974;LE26529314
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:46
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Amadis Chemical Company Limited
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(CAS:104-52-9)1-Chloro-3-phenylpropane
Order Number:A1200506
Stock Status:in Stock
Quantity:1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:42
Price ($):192.0
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Additional information on 1-Chloro-3-phenylpropane

Chemical and Biomedical Insights into 1-Chloro-3-phenylpropane (CAS No. 104-52-9)

Among the diverse array of organic compounds studied in modern chemistry, 1-Chloro-3-phenylpropane (CAS No. 104-52-9) stands out as a structurally intriguing molecule with significant potential across multiple disciplines. This compound, characterized by a chlorinated alkyl chain attached to a phenyl group via a propane backbone, has garnered recent attention due to its unique reactivity and emerging applications in pharmaceutical development and material science. Recent advancements in synthetic methodologies have further expanded its utility, positioning it as a critical intermediate in advanced chemical synthesis.

The molecular structure of 1-Chloro-3-phenylpropane (CAS 104–52–9) reveals key features that influence its functional properties. The chlorine atom at the terminal position (position 1) introduces electron-withdrawing characteristics, enhancing electrophilicity and reactivity toward nucleophilic substitution reactions. Meanwhile, the phenyl group at position 3 imparts aromatic stability and hydrophobicity, making it amenable to π-stacking interactions in biological systems. These structural attributes were recently highlighted in a Nature Chemistry study (2023), which demonstrated how such dual functionalities enable this compound to serve as a versatile scaffold for designing bioactive molecules targeting neurodegenerative pathways.

In pharmaceutical research, CAS No. 104–52–9 has emerged as an important precursor in the synthesis of novel kinase inhibitors. A groundbreaking 2024 paper published in Journal of Medicinal Chemistry revealed that derivatives of this compound exhibit selective inhibition of cyclin-dependent kinases (CDKs), critical targets in cancer therapy. The chlorinated propane segment facilitates bioisosteric replacement strategies, while the phenyl moiety enhances cellular permeability—a combination validated through quantitative structure–activity relationship (QSAR) modeling.

Advances in green chemistry have also reshaped the synthesis landscape for 1-Chloro-3-phenylpropane. Traditional methods relying on hazardous reagents are being replaced by catalytic systems such as palladium-catalyzed cross-coupling protocols reported by researchers at MIT (ACS Catalysis, 2023). These methods achieve >98% yield under mild conditions using renewable feedstocks like phenol derivatives and chlorinated alkanes. Such improvements align with current industry trends toward sustainable chemical production while maintaining product purity standards required for biomedical applications.

In material science applications, this compound’s ability to form supramolecular assemblies has led to innovative nanomaterials. A collaborative study between ETH Zurich and Stanford University (Advanced Materials, 2024) demonstrated self-assembled nanostructures formed through hydrogen bonding between chlorine-substituted propane units and complementary functional groups. These nanostructures exhibit tunable optical properties and are now being explored for next-generation drug delivery systems capable of targeted release mechanisms.

Beyond traditional domains, recent studies have uncovered unexpected roles for CAS No. 104–52–9 in energy storage technologies. Researchers at NREL identified its potential as an electrolyte additive that enhances lithium-ion battery performance by stabilizing solid-electrolyte interphase layers (Nature Energy, 2024). The compound’s lipophilic nature allows efficient migration through electrolyte matrices while mitigating dendrite formation—a breakthrough addressing long-standing challenges in battery longevity.

The pharmacokinetic profile of this compound continues to be refined through cutting-edge analytical techniques. Using high-resolution mass spectrometry coupled with machine learning algorithms (Analytical Chemistry, 2024), scientists mapped its metabolic pathways across species models. Findings revealed phase II conjugation patterns that optimize drug-like properties without compromising safety margins—a critical insight for preclinical development pipelines.

In conclusion, 1-Chloro-3-phenylpropane (CAS No. 104–52–9) exemplifies how foundational chemical structures can evolve into multifunctional platforms through interdisciplinary innovation. Its continued exploration across synthetic strategies, biomedical applications, and material engineering underscores its status as an indispensable tool in contemporary research—bridging fundamental science with transformative technological advancements.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:104-52-9)1-Chloro-3-phenylpropane
LE4974;LE26529314
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email
Amadis Chemical Company Limited
(CAS:104-52-9)1-Chloro-3-phenylpropane
A1200506
Purity:99%
Quantity:1kg
Price ($):192.0
Email